2,5-Dihydroxy-1-methoxyxanthone
Overview
Description
2,5-Dihydroxy-1-methoxyxanthone is a naturally occurring compound found in Mammea siamensis . It belongs to the xanthone family, which are oxygen-containing heterocycles known for their diverse biological activities. Xanthones have been studied extensively due to their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 2,5-Dihydroxy-1-methoxyxanthone, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthones often involves the use of catalytic processes. For instance, palladium, ruthenium, and copper catalysis have been utilized in the synthesis of xanthones . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-1-methoxyxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-1-methoxyxanthone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2 . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2,5-Dihydroxy-1-methoxyxanthone can be compared with other xanthone derivatives, such as:
- 3,4-Dihydroxy-2-methoxyxanthone
- 1,3,5,6-Tetrahydroxyxanthone
- 1,3,6,7-Tetrahydroxyxanthone
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their biological activities . For instance, 3,4-Dihydroxy-2-methoxyxanthone exhibits significant anti-inflammatory effects, while 1,3,5,6-Tetrahydroxyxanthone has potent antioxidant properties . The unique combination of hydroxyl and methoxy groups in this compound contributes to its distinct pharmacological profile.
Biological Activity
2,5-Dihydroxy-1-methoxyxanthone is a naturally occurring compound primarily isolated from the plant Mammea siamensis . This compound belongs to the xanthone family, which is renowned for its diverse biological activities. Recent studies have highlighted its significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features hydroxyl groups that contribute to its biological activity by allowing interactions with various biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) .
- Anticancer Effects : It has shown promise in inducing apoptosis in cancer cell lines by activating the mitochondrial pathway and modulating apoptotic markers such as Bax and Bcl-2 .
- Antimicrobial Properties : The compound exhibits moderate in vitro activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria .
1. Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
2. Anticancer Activity
In vitro assays showed that this xanthone inhibited cell proliferation in several human cancer cell lines (e.g., HepG2, A549, MCF-7), with IC50 values indicating effective cytotoxicity. For instance, it induced apoptosis in HepG2 cells through upregulation of cleaved caspases and downregulation of anti-apoptotic proteins .
3. Antimicrobial Activity
The compound demonstrated moderate antiplasmodial activity with an IC50 value of 46.30 µM against P. falciparum, indicating its potential as a lead compound for further development in malaria treatment .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of TNF-α, IL-6, iNOS |
Anticancer | HepG2 (liver cancer) | < 20 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial | P. falciparum | 46.30 | Inhibition of parasite proliferation |
Properties
IUPAC Name |
2,5-dihydroxy-1-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-14-9(16)5-6-10-11(14)12(17)7-3-2-4-8(15)13(7)19-10/h2-6,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXALMAGQFXNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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